molecular formula C9H10N4O4 B3053544 Theophylline-8-acetic acid CAS No. 5439-51-0

Theophylline-8-acetic acid

Cat. No.: B3053544
CAS No.: 5439-51-0
M. Wt: 238.2 g/mol
InChI Key: ROGKZDYGTGQMHE-UHFFFAOYSA-N
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Description

Theophylline-8-acetic acid is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of an acetic acid moiety to theophylline, which enhances its pharmacological properties and broadens its application spectrum.

Scientific Research Applications

Theophylline-8-acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

Theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen .

Safety and Hazards

Theophylline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Theophylline-8-acetic acid and its derivatives have potential therapeutic applications in inflammatory conditions . For example, Aspergillus sydowii can effectively convert caffeine into theophylline during aerobic fermentation of pu-erh tea . This suggests potential research avenues for improving the detection and analysis of this compound in various contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of theophylline-8-acetic acid typically involves the reaction of theophylline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of theophylline sodium salt, which then reacts with sodium chloroacetate to yield this compound . The reaction conditions include maintaining the pH between 8 and 12 and using a temperature-controlled environment to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The yield of the industrial process can reach up to 90%, with the product meeting pharmacopoeia specifications .

Chemical Reactions Analysis

Types of Reactions: Theophylline-8-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products: The major products formed from these reactions include various theophylline derivatives, which can be further explored for their pharmacological potential. For example, the reaction with phenylthioacetic acid in methanol results in the formation of a cocrystal with unique properties .

Comparison with Similar Compounds

Theophylline-8-acetic acid is compared with other methylxanthine derivatives such as:

Uniqueness: this compound stands out due to its enhanced pharmacological properties and broader application spectrum. Its ability to undergo various chemical modifications makes it a versatile compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-12-7-6(8(16)13(2)9(12)17)10-4(11-7)3-5(14)15/h3H2,1-2H3,(H,10,11)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKZDYGTGQMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202764
Record name Theophylline-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-51-0
Record name Theophylline-8-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline-8-acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Theophylline-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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